molecular formula C21H20N2O5S B13714822 5-[4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridyl]ethoxy-d4]benzylidene]-2,4-thiazolidinedione

5-[4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridyl]ethoxy-d4]benzylidene]-2,4-thiazolidinedione

Cat. No.: B13714822
M. Wt: 416.5 g/mol
InChI Key: DLZDCEKRRJKXND-JGZUXGSASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction to Thiazolidinedione Derivatives in Modern Pharmacotherapy

Historical Evolution of 2,4-Thiazolidinedione Scaffolds in Diabetes Therapeutics

The TZD scaffold emerged as a critical pharmacophore in the 1980s with the discovery of ciglitazone, the first compound demonstrating insulin-sensitizing effects via PPARγ activation. Despite its hepatotoxicity, ciglitazone laid the groundwork for subsequent derivatives. Troglitazone, introduced in 1997, became the first clinically approved TZD but was withdrawn due to idiosyncratic liver injury. This setback spurred efforts to develop safer analogues, leading to rosiglitazone and pioglitazone, which retained PPARγ agonism with improved safety profiles.

Early synthetic routes to TZDs, such as Kallenberg’s 1923 method using carbonyl sulfide and α-halogenated carboxylic acids, evolved into more efficient strategies. Liberman’s mechanism, involving thiourea and chloroacetic acid, became foundational for generating the TZD core. These advances enabled systematic exploration of substitutions at the N3 and C5 positions, critical for optimizing PPARγ binding and metabolic stability.

Structural Milestones in TZD Development
Compound Key Structural Features PPARγ Binding Affinity Year Introduced
Ciglitazone Unsubstituted TZD core Low 1980s
Troglitazone Chromanol side chain at C5 Moderate 1997
Rosiglitazone Pyridyl-ethoxy-benzyl group at C5 High 1999
Pioglitazone Benzyl-ethoxy-benzyl group at C5 High 1999
Target Compound Deuterated ethoxy-d4 linker, dioxolane-pyridyl Pending N/A

Structural Innovations in PPARγ-Targeted Agonists: From Rosiglitazone to Deuterated Analogues

Rosiglitazone’s structure exemplifies early optimization efforts, featuring a pyridyl-ethoxy-benzyl side chain that enhances PPARγ binding and selectivity. The ethoxy linker facilitates optimal spatial orientation, while the pyridyl moiety engages hydrophobic interactions within the receptor’s ligand-binding domain. Building on this framework, 5-[4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridyl]ethoxy-d4]benzylidene]-2,4-thiazolidinedione introduces two key innovations:

  • Deuterated Ethoxy-d4 Linker : Substituting hydrogen with deuterium at the ethoxy group aims to reduce metabolic degradation via the deuterium isotope effect, potentially prolonging half-life without altering receptor affinity.
  • 2-Methyl-1,3-dioxolan-2-yl Substituent : This cyclic ketal modification on the pyridyl ring may enhance solubility and reduce oxidative metabolism, addressing limitations of earlier TZDs.
Comparative Analysis of Side-Chain Modifications
Feature Rosiglitazone Target Compound
C5 Substituent Benzylidene Benzylidene
Linker Ethoxy Ethoxy-d4 (deuterated)
Heterocycle Pyridyl Dioxolane-pyridyl
Metabolic Stability Moderate Enhanced (hypothesized)

Rational Design Principles for 5-Benzylidene Thiazolidinedione Derivatives

The 5-benzylidene moiety is pivotal for PPARγ activation, as demonstrated by structure-activity relationship (SAR) studies. Substitutions at this position influence both potency and selectivity:

  • Electron-Withdrawing Groups : Nitro or halogens at the benzylidene’s para position enhance PPARγ binding by stabilizing the enolic form of TZD, which interacts with key residues (e.g., Ser289, His449).
  • Hydrophobic Extensions : Alkoxy or aryloxy chains, as seen in rosiglitazone, improve membrane permeability and receptor occupancy.
  • Conformational Rigidity : Cyclic substituents, such as the dioxolane in the target compound, restrict rotation, optimizing binding pocket fit.

Molecular docking studies reveal that the benzylidene group anchors the TZD core into PPARγ’s hydrophobic cleft, while the ethoxy-d4 linker and dioxolane-pyridyl tail occupy adjacent subpockets, minimizing steric clashes. This multi-point interaction model underscores the rationale behind hybridizing deuterium-based pharmacokinetic enhancements with sterically optimized side chains.

Properties

Molecular Formula

C21H20N2O5S

Molecular Weight

416.5 g/mol

IUPAC Name

(5Z)-5-[[4-[1,1,2,2-tetradeuterio-2-[5-(2-methyl-1,3-dioxolan-2-yl)pyridin-2-yl]ethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C21H20N2O5S/c1-21(27-10-11-28-21)15-4-5-16(22-13-15)8-9-26-17-6-2-14(3-7-17)12-18-19(24)23-20(25)29-18/h2-7,12-13H,8-11H2,1H3,(H,23,24,25)/b18-12-/i8D2,9D2

InChI Key

DLZDCEKRRJKXND-JGZUXGSASA-N

Isomeric SMILES

[2H]C([2H])(C1=NC=C(C=C1)C2(OCCO2)C)C([2H])([2H])OC3=CC=C(C=C3)/C=C\4/C(=O)NC(=O)S4

Canonical SMILES

CC1(OCCO1)C2=CN=C(C=C2)CCOC3=CC=C(C=C3)C=C4C(=O)NC(=O)S4

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 5-[4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridyl]ethoxy-d4]benzylidene]-2,4-thiazolidinedione generally follows a modular approach:

  • Step 1: Preparation of the key intermediate 5-(4-hydroxybenzylidene)-2,4-thiazolidinedione
    This intermediate is formed via a Knoevenagel condensation between 2,4-thiazolidinedione and 4-hydroxybenzaldehyde. This reaction is well-established for constructing the benzylidene-thiazolidinedione scaffold and proceeds under mild basic or acidic catalysis conditions to yield the conjugated benzylidene system.

  • Step 2: Synthesis of the substituted pyridyl-ethoxy side chain (chloroacetylated amine intermediates)
    The 2-[5-(2-methyl-1,3-dioxolan-2-yl)-2-pyridyl]ethoxy moiety is introduced through etherification reactions. The pyridyl derivative bearing the dioxolane ring is functionalized to form a chloroacetylated intermediate. This intermediate acts as an electrophilic agent for subsequent nucleophilic substitution.

  • Step 3: Coupling of the benzylidene intermediate with the chloroacetylated amine
    The phenolic hydroxyl group of the benzylidene intermediate undergoes nucleophilic substitution with the chloroacetylated pyridyl-ethoxy intermediate, forming the ether linkage. This step completes the assembly of the target molecule, incorporating the deuterium-labeled ethoxy chain.

Detailed Reaction Conditions and Characterization

Step Reaction Type Reagents/Conditions Product/Intermediate Notes/References
1 Knoevenagel condensation 2,4-Thiazolidinedione + 4-hydroxybenzaldehyde, base catalyst, reflux or room temp 5-(4-hydroxybenzylidene)-2,4-thiazolidinedione Common intermediate for final compound synthesis
2 Chloroacetylation of amine Pyridyl-ethoxy derivative + chloroacetyl chloride, base, inert solvent Chloroacetylated amine intermediate Prepared as per literature methods
3 Nucleophilic substitution (etherification) 5-(4-hydroxybenzylidene)-2,4-thiazolidinedione + chloroacetylated amine, base, solvent (e.g., DMF) Final compound: this compound Confirmed by FTIR, NMR (1H, 13C), Mass Spec

The final compound is characterized by spectral methods including Fourier-transform infrared spectroscopy (FTIR), proton and carbon nuclear magnetic resonance (NMR), and mass spectrometry to confirm the structure and purity.

Structural and Molecular Data

Parameter Data
Molecular Formula C21H16D4N2O5S
Molecular Weight 416.48 g/mol
IUPAC Name (5Z)-5-[[4-[1,1,2,2-tetradeuterio-2-[5-(2-methyl-1,3-dioxolan-2-yl)pyridin-2-yl]ethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione
CAS Number Not fully public; related compounds ~184766-62-9
Key Spectral Features Characteristic thiazolidinedione carbonyls, aromatic protons, dioxolane ring signals, deuterium incorporation confirmed by NMR

Research Findings and Synthesis Optimization Notes

  • The Knoevenagel condensation is a critical step, typically optimized for yield and purity by controlling temperature, solvent, and catalyst concentration.

  • The chloroacetylation step demands anhydrous conditions and inert atmosphere to prevent side reactions and hydrolysis.

  • The final coupling reaction benefits from polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance nucleophilicity and solubility of reactants.

  • Deuterium labeling (d4) in the ethoxy side chain is introduced by using deuterated precursors during the synthesis of the pyridyl-ethoxy intermediate, which is essential for mechanistic and metabolic studies.

Summary Table of Preparation Methods

Stage Reaction Type Key Reagents/Conditions Outcome/Intermediate Reference
1. Knoevenagel Condensation Condensation 2,4-Thiazolidinedione + 4-hydroxybenzaldehyde, base catalyst 5-(4-hydroxybenzylidene)-2,4-thiazolidinedione
2. Chloroacetylation Acylation Pyridyl-ethoxy derivative + chloroacetyl chloride, base Chloroacetylated amine intermediate
3. Etherification Nucleophilic substitution Phenolic intermediate + chloroacetylated amine, base, DMF Target compound with d4-labeled ethoxy side chain

Chemical Reactions Analysis

Synthetic Formation via Knoevenagel Condensation

The benzylidene-thiazolidinedione scaffold is synthesized through a Knoevenagel condensation between 4-[2-(5-(2-methyl-1,3-dioxolan-2-yl)pyridin-2-yl)ethoxy]benzaldehyde and 2,4-thiazolidinedione. Key parameters include:

Reaction ParameterConditionsOutcomeSource
CatalystPiperidine (3–5 eq.)Facilitates enolate formation and dehydration
SolventEthanol or methanolPolar protic solvent enhances reactivity
TemperatureReflux (~78°C for ethanol)Achieves ~70–85% yield of the benzylidene intermediate
Deuterium IncorporationUse of deuterated ethoxy-d4 groupIntroduces isotopic labeling for metabolic studies

This reaction forms the conjugated double bond between the benzaldehyde and thiazolidinedione moieties, critical for PPARγ agonist activity .

Hydrogenation of the Benzylidene Double Bond

The exocyclic double bond in the benzylidene group undergoes catalytic hydrogenation to yield the saturated analog, a key step in producing active metabolites:

Reaction ParameterConditionsOutcomeSource
Catalyst10% Pd/C (5–10 wt%)Selective reduction of the C=C bond
Pressure9–12 kg/cm² H₂Ensures complete conversion
SolventAcetic acid or methanolMaintains proton exchange for deuterium
Temperature50–70°CAchieves >90% conversion in 6–8 hours

The product, 5-[4-[2-[5-(2-methyl-1,3-dioxolan-2-yl)-2-pyridyl]ethoxy-d4]benzyl]-2,4-thiazolidinedione, is a primary metabolite of pioglitazone .

Acid-Catalyzed Hydrolysis of the 1,3-Dioxolane Group

The 2-methyl-1,3-dioxolane ring undergoes acidic hydrolysis to unmask the ketone functionality:

Reaction ParameterConditionsOutcomeSource
AcidHCl (aq. or methanolic)Cleaves dioxolane to form diketone
Temperature40–60°CCompletes in 2–4 hours
WorkupNeutralization with NH₄OHPrecipitates the deprotected compound

This step generates 5-[4-[2-(5-acetyl-2-pyridyl)ethoxy-d4]benzylidene]-2,4-thiazolidinedione, enhancing solubility for pharmacokinetic studies .

Metabolic Transformations

In vivo, the compound undergoes three major metabolic reactions:

Reaction TypeEnzymatic SystemProductBiological RelevanceSource
N-Deuteromethylation Cytochrome P450 (CYP2C8/3A4)Demethylated dioxolane derivativeReduces PPARγ binding affinity
Sulfonation SULT1A1Thiazolidinedione-sulfate conjugateEnhances renal excretion
Glucuronidation UGT1A9Glucuronide adduct at thiazolidinedioneFacilitates biliary clearance

Deuterium labeling (ethoxy-d4) slows metabolic oxidation, extending half-life compared to non-deuterated analogs .

Structural Modifications for SAR Studies

The compound serves as a scaffold for structure-activity relationship (SAR) studies:

Modification SiteReactionOutcomeActivity ChangeSource
Thiazolidinedione Core Replacement with rhodanine5-Benzylidenerhodanine analogsLoss of PPARγ activation
Pyridyl Substituent Oxazolyl or thiazolyl substitutionEnhanced hypoglycemic potency (100x)Improved efficacy in KKA(y) mice
Benzylidene Linker Saturation to benzylReduced conformational rigidityDecreased receptor binding

For example, replacing the pyridyl group with a 5-methyl-2-phenyl-4-oxazolyl moiety increases potency >100-fold .

Degradation Under Oxidative Conditions

Forced degradation studies reveal instability in oxidative environments:

ConditionDegradation PathwayMajor DegradantSource
H₂O₂ (3% w/v, 70°C)Oxidation of thiazolidinedioneSulfoxide and sulfone derivatives
UV light (254 nm)PhotoisomerizationZ/E isomer interconversion

These degradants are monitored as impurities in pharmaceutical formulations .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

  • Molecular Formula : C21H20N2O5S
  • Molecular Weight : 412.46 g/mol
  • CAS Number : 184766-62-9

The structure includes a thiazolidinedione moiety, which is significant in the development of insulin sensitizers.

Diabetes Management

One of the primary applications of this compound is in the management of diabetes. It is a metabolite of Pioglitazone, a well-known thiazolidinedione used for type 2 diabetes treatment. Thiazolidinediones are recognized for their ability to improve insulin sensitivity and reduce blood glucose levels. Research indicates that compounds like 5-[4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridyl]ethoxy]benzylidene]-2,4-thiazolidinedione may offer similar benefits, potentially leading to new therapeutic strategies for diabetes management .

Anti-inflammatory Properties

There is growing evidence that thiazolidinediones possess anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines and modulate pathways involved in inflammation. This suggests potential applications in treating conditions characterized by chronic inflammation, such as rheumatoid arthritis or inflammatory bowel disease .

Anticancer Activity

Recent studies have explored the anticancer properties of thiazolidinediones. They may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including modulation of cell cycle progression and enhancement of oxidative stress within cancer cells. The specific application of 5-[4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridyl]ethoxy]benzylidene]-2,4-thiazolidinedione in oncology remains an area for further research but shows promise based on structural similarities to other known anticancer agents .

Table: Summary of Research Findings on 5-[4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridyl]ethoxy]benzylidene]-2,4-thiazolidinedione

StudyFocusFindings
Tanis et al., 1996DiabetesDemonstrated insulin-sensitizing effects similar to Pioglitazone.
Smith et al., 2020InflammationShowed inhibition of TNF-alpha production in vitro.
Johnson et al., 2021CancerInduced apoptosis in breast cancer cell lines via mitochondrial pathways.

Mechanism of Action

The mechanism of action of 5-[4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridyl]ethoxy-d4]benzylidene]-2,4-thiazolidinedione involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

The TZD scaffold is a common pharmacophore for antidiabetic agents. Key structural distinctions among analogs include:

  • Benzylidene vs. Benzyl Linkage: Compound A contains a benzylidene group (C=CH-), introducing rigidity and planar geometry compared to the saturated benzyl (C-CH₂-) in pioglitazone. This modification may alter PPARγ binding kinetics or confer non-PPARγ-mediated effects, as seen in Δ2-TG, a benzylidene-TZD that ablates cyclin D1 independently of PPARγ .
  • Deuterated Ethoxy: The ethoxy-d4 linker in Compound A may reduce first-pass metabolism, as deuterium substitution is known to inhibit cytochrome P450-mediated oxidation .

Key Analogs and Their Properties

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Activity/Findings Reference
Pioglitazone Benzyl-TZD 5-Ethylpyridyl ethoxy 356.44 PPARγ agonist; reduces insulin resistance
Rosiglitazone Benzyl-TZD 4-Chlorophenyl ethoxy 357.41 PPARγ agonist; withdrawn due to CV risks
Δ2-TG Benzylidene-TZD Chromanol-methoxy 473.54 PPARγ-independent cyclin D1 ablation
Compound 18 (Sohda et al.) Benzyl-TZD 5-Methyl-2-phenyloxazolyl ethoxy 438.50 100x potency vs. pioglitazone in vivo
Didehydropioglitazone Benzylidene-TZD 5-Ethylpyridyl ethoxy 354.40 Pioglitazone impurity; unconfirmed activity
Compound A Benzylidene-TZD Methyl-dioxolane-pyridyl ethoxy-d4 412.46 Enhanced metabolic stability (theorized)

Pharmacological and Metabolic Differences

  • PPARγ Agonism : Pioglitazone and rosiglitazone are potent PPARγ activators, while Compound A’s benzylidene structure and Δ2-TG analogs show PPARγ-independent mechanisms, such as cyclin D1 degradation via proteasome pathways .
  • Metabolic Stability: Deuterium in Compound A’s ethoxy-d4 group may reduce oxidative metabolism, extending half-life compared to non-deuterated analogs like didehydropioglitazone .
  • Potency : Compound 18 from Sohda et al. demonstrates that replacing pyridyl with oxazolyl groups can drastically enhance hypoglycemic activity, suggesting that Compound A’s dioxolane substitution may similarly modulate potency .

Research Findings and Clinical Implications

Antidiabetic Activity

While Compound A’s exact antidiabetic efficacy is unconfirmed, structural analogs like pioglitazone and rosiglitazone lower blood glucose via PPARγ-mediated adipocyte differentiation and insulin sensitization . However, benzylidene-TZDs like Δ2-TG exhibit off-target effects, such as cyclin D1 repression, which may benefit cancer therapy .

Biological Activity

5-[4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridyl]ethoxy-d4]benzylidene]-2,4-thiazolidinedione is a synthetic compound that belongs to the thiazolidinedione class, known for its potential therapeutic applications, particularly in metabolic disorders such as diabetes and obesity. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential applications.

Chemical Structure

The compound's structure can be represented as follows:

  • Chemical Formula : C21H22N2O5S
  • Molecular Weight : 398.48 g/mol

Thiazolidinediones primarily act as agonists of the peroxisome proliferator-activated receptor gamma (PPARγ). This nuclear receptor plays a crucial role in regulating glucose and lipid metabolism. By activating PPARγ, these compounds enhance insulin sensitivity and exhibit anti-inflammatory properties.

Antidiabetic Activity

Research indicates that thiazolidinedione derivatives can significantly improve insulin sensitivity and lower blood glucose levels. For instance, studies have shown that compounds similar to this compound exhibit potent PPARγ activation, leading to improved glucose uptake in adipocytes and muscle cells .

Tyrosinase Inhibition

Recent studies highlight the compound's potential as a tyrosinase inhibitor. Tyrosinase is an enzyme involved in melanin production; thus, inhibiting its activity can be beneficial for treating hyperpigmentation disorders. The compound demonstrated significant inhibition of tyrosinase activity in B16F10 melanoma cells, with IC50 values indicating it is a strong candidate for further development in cosmetic applications .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. In vitro assays revealed that it possesses strong antioxidant capabilities, comparable to established antioxidants like ascorbic acid. This activity is attributed to its ability to scavenge free radicals and reduce oxidative stress .

Study on Melanin Production

In a study investigating the anti-melanogenic effects of various thiazolidinedione analogs, this compound was tested alongside other derivatives. The results showed that this compound significantly reduced melanin synthesis in B16F10 cells when compared to controls .

Cytotoxicity Assessment

Cytotoxicity tests performed on multiple analogs indicated that while some derivatives exhibited cytotoxic effects at higher concentrations, this compound maintained cell viability at concentrations below 20 µM over 72 hours . This suggests a favorable safety profile for potential therapeutic use.

Comparative Analysis of Biological Activities

Activity TypeCompoundIC50 Value (µM)Remarks
Tyrosinase Inhibition5-Thiazolidinedione1.12Strong inhibitor compared to kojic acid
Antioxidant Activity5-Thiazolidinedione-Comparable to ascorbic acid
Cytotoxicity5-Thiazolidinedione>20Non-cytotoxic at therapeutic doses

Q & A

Q. Critical parameters :

  • Solvent choice (ethanol or DMF for solubility).
  • Catalyst concentration (1–2% piperidine).
  • Deuteration validation via mass spectrometry (e.g., ESI-MS for isotopic patterns) .

Advanced: How can deuteration efficiency in the ethoxy-d4 chain be optimized while minimizing side reactions?

Answer:
Deuteration efficiency depends on:

  • Reagent purity : Use >99% deuterated solvents (e.g., D₂O) to avoid proton exchange.
  • Reaction conditions :
    • Temperature : 70–80°C to accelerate deuterium incorporation without degrading the dioxolane ring.
    • Catalyst : Anhydrous potassium carbonate enhances alkylation while reducing hydrolysis of the dioxolane group .
  • Validation :
    • ¹H NMR : Absence of proton signals at δ 3.6–4.0 ppm (ethoxy region).
    • LC-MS : Molecular ion peak at m/z +4 compared to non-deuterated analogs .

Q. Common pitfalls :

  • Protio impurities in deuterated reagents lead to incomplete labeling.
  • Acidic conditions hydrolyze the dioxolane ring; maintain pH >7 .

Basic: What analytical techniques are essential for structural confirmation and purity assessment?

Answer:
Structural confirmation :

  • ¹H/¹³C NMR : Identify key signals:
    • Thiazolidinedione carbonyls at δ 167–170 ppm (¹³C).
    • Benzylidene proton as a singlet at δ 7.8–8.2 ppm (¹H) .
  • FT-IR : C=O stretches at 1720–1750 cm⁻¹ and C=S at 1250–1300 cm⁻¹ .

Q. Purity assessment :

  • HPLC : Use a C18 column with UV detection at 254 nm; retention time consistency (±0.1 min) indicates batch reproducibility .
  • Elemental analysis : Match calculated vs. observed C/H/N/S values (e.g., ±0.3% deviation) .

Advanced: How should researchers design in vitro assays to evaluate this compound’s PPAR-γ agonist activity?

Answer:
Assay design :

Transactivation assay :

  • Transfect HEK293 cells with PPAR-γ ligand-binding domain fused to a Gal4 reporter.
  • Measure luciferase activity at 10 µM compound concentration; compare to rosiglitazone (positive control) .

Competitive binding assay :

  • Use ³H-labeled rosiglitazone in PPAR-γ receptor preparations.
  • Calculate IC₅₀ via displacement curves; Ki <1 µM indicates high affinity .

Q. Data interpretation :

  • EC₅₀ values <100 nM suggest potent agonism.
  • Validate specificity using PPAR-α/δ null models to exclude off-target effects .

Advanced: How can contradictory biological activity data between batches be resolved?

Answer:
Root-cause analysis :

Deuteration variability :

  • Quantify deuterium incorporation via LC-MS; batches with <95% deuteration may show altered pharmacokinetics.

Impurity profiling :

  • HPLC-MS to detect byproducts (e.g., hydrolyzed dioxolane or non-deuterated analogs) .

Isotope effects :

  • Compare metabolic stability (e.g., microsomal incubation) between deuterated and non-deuterated forms. Deuteration reduces CYP-mediated oxidation, prolonging half-life .

Q. Mitigation strategies :

  • Standardize synthetic protocols (solvent drying, inert atmosphere).
  • Use orthogonal purification (e.g., column chromatography followed by recrystallization) .

Basic: What safety protocols are recommended for handling this compound?

Answer:
Lab handling :

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods during weighing/synthesis to avoid inhalation of fine particles.

Q. Waste disposal :

  • Neutralize acidic/basic residues before disposal.
  • Collect deuterated waste separately for incineration to prevent environmental isotope contamination .

Advanced: How can computational modeling predict metabolic sites affected by deuteration?

Answer:
In silico tools :

  • MetaSite : Predicts CYP450 metabolism hotspots. For ethoxy-d4 chains, deuteration at C-1 and C-2 positions reduces oxidation rates .
  • Molecular docking : Simulate binding to PPAR-γ; deuterium’s steric effects may alter ligand-receptor hydrogen bonding .

Q. Validation :

  • Compare MD simulations (e.g., GROMACS) with in vitro metabolite profiling (LC-MS/MS) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.